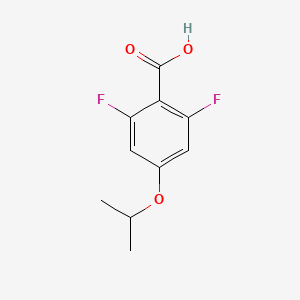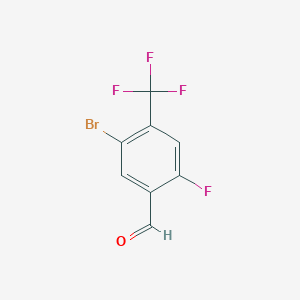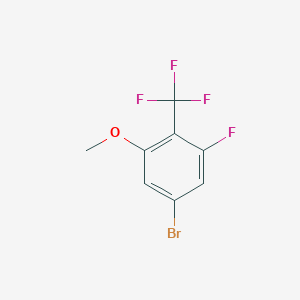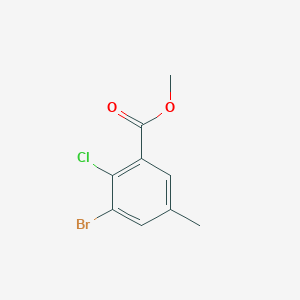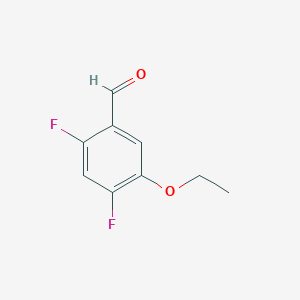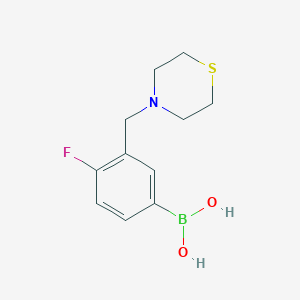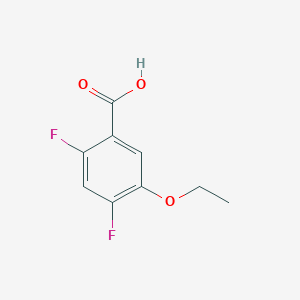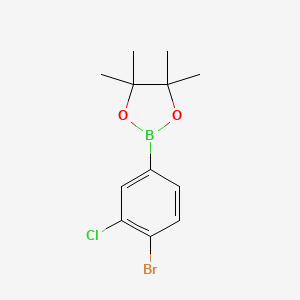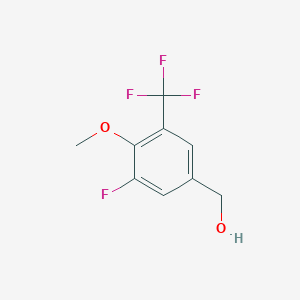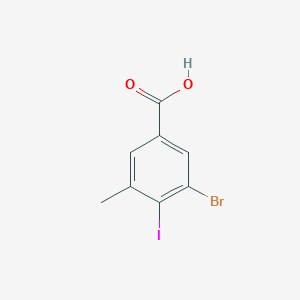
(4-Bromo-2-fluoro-3-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-3-iodophenyl)methanol, also known as 4-Br-2-F-3-I-Phenylmethanol, is an organofluorine compound that has found a variety of applications in the field of scientific research. It is a colorless liquid with a molecular weight of 437.8 g/mol, and has been used in a variety of experiments due to its unique physical and chemical properties.
Scientific Research Applications
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol has a wide range of applications in scientific research. It has been used in a variety of experiments, including studies of its physical and chemical properties, its reactivity, and its effect on various biochemical and physiological processes. It has also been used as a reactant in the synthesis of other compounds, and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is not well understood. However, it is known to interact with proteins, enzymes, and other biomolecules, and to affect their activity. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, to affect the expression of certain genes, and to interact with proteins and other biomolecules. It has also been shown to affect the metabolism of certain drugs, and to have an effect on various pathways in the body.
Advantages and Limitations for Lab Experiments
The use of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, its unique physical and chemical properties make it useful in a variety of experiments. However, it can be difficult to obtain in large quantities, and its reactivity can make it difficult to work with.
Future Directions
The potential future directions for (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol are numerous. It could be used in further studies to better understand its biochemical and physiological effects, and its potential applications in drug synthesis and delivery. It could also be used in further studies to explore its potential as a catalyst in organic reactions, and its potential as a reactant in the synthesis of other compounds. Additionally, it could be used to further explore its potential as an inhibitor of certain enzymes, and its potential to modulate the expression of certain genes.
Synthesis Methods
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is synthesized through a two-step reaction of bromination and iodination of 4-fluorophenol. The first step involves the bromination of 4-fluorophenol using a brominating agent such as N-bromosuccinimide (NBS) and a base such as triethylamine (TEA). This reaction produces 4-bromo-2-fluorophenol, which is then iodinated using an iodinating agent such as N-iodosuccinimide (NIS) and a base such as potassium carbonate (K2CO3). This reaction produces 4-bromo-2-fluoro-3-iodophenol, which is then reacted with methanol to produce (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol.
properties
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMFOBXGPWRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-3-iodophenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



